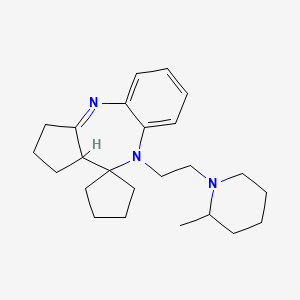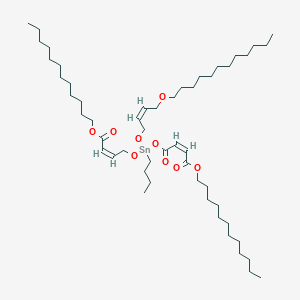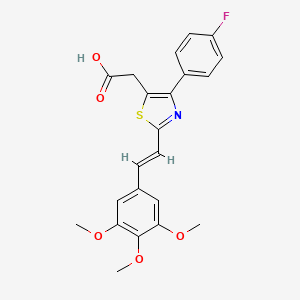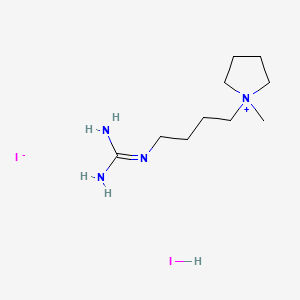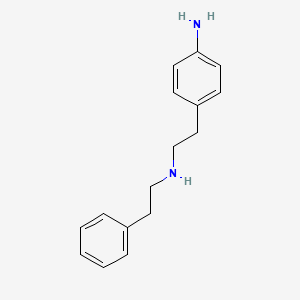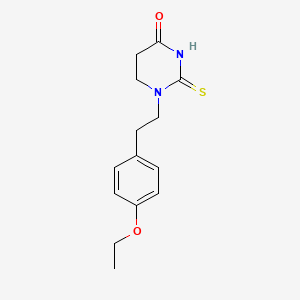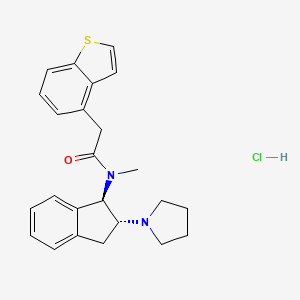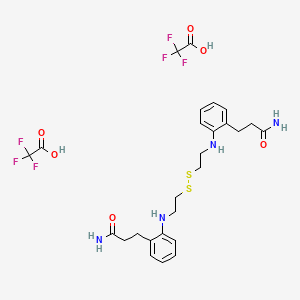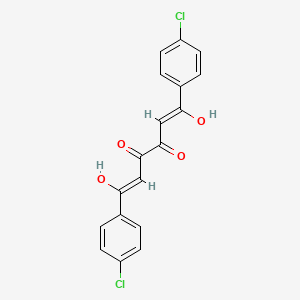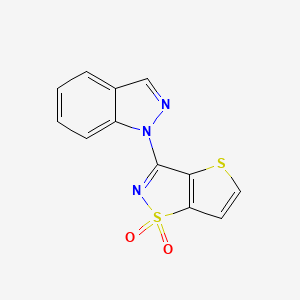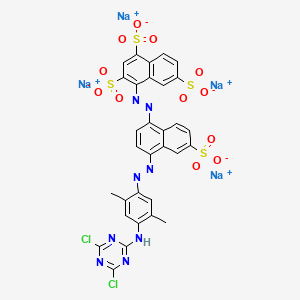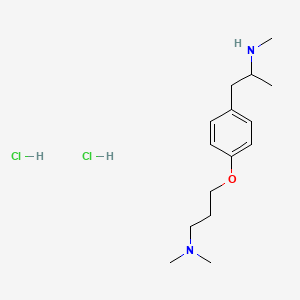
N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride is a synthetic organic compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s unique chemical properties make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of benzeneethanamine with dimethyl sulfate, followed by the introduction of a dimethylamino group through a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzeneethanamines with various functional groups.
科学的研究の応用
N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
Benzeneethanamine, N,alpha-dimethyl-: Shares a similar core structure but lacks the dimethylamino propoxy group.
Benzenemethanamine, N,N-dimethyl-: Similar in structure but differs in the position and type of substituents.
Uniqueness
N,alpha-Dimethyl-4-(3-(dimethylamino)propoxy)benzeneethanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
126002-21-9 |
|---|---|
分子式 |
C15H28Cl2N2O |
分子量 |
323.3 g/mol |
IUPAC名 |
1-[4-[3-(dimethylamino)propoxy]phenyl]-N-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H26N2O.2ClH/c1-13(16-2)12-14-6-8-15(9-7-14)18-11-5-10-17(3)4;;/h6-9,13,16H,5,10-12H2,1-4H3;2*1H |
InChIキー |
JIGIZLCHLJDZOC-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)OCCCN(C)C)NC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


